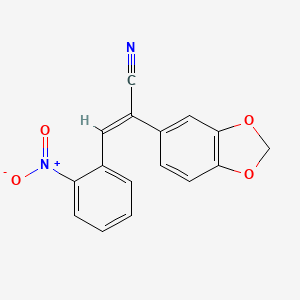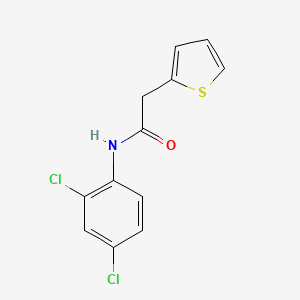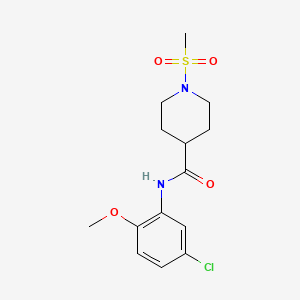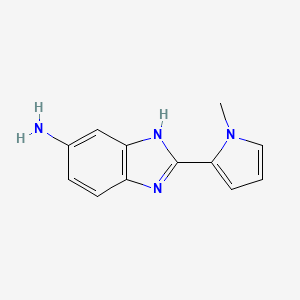
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile is an organic compound that has been widely studied for its potential applications in scientific research. This compound, also known as BNA, has been found to exhibit interesting properties that make it useful in a variety of fields, including chemistry, biology, and medicine. In
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields. In chemistry, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been used as a fluorescent probe for the detection of amino acids and proteins. In biology, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In medicine, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are known to improve cognitive function in patients with this condition.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile are related to its inhibition of acetylcholinesterase. By increasing the levels of acetylcholine in the brain, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile can improve cognitive function, including memory, attention, and learning. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have side effects, including nausea, vomiting, and diarrhea.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile in lab experiments is its ability to selectively inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various biological processes. However, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may also have limitations, including its potential side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are many future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and have fewer side effects than 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile may have potential applications in the development of new drugs for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 2-nitrobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
特性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGOXWQHYLNMOP-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)